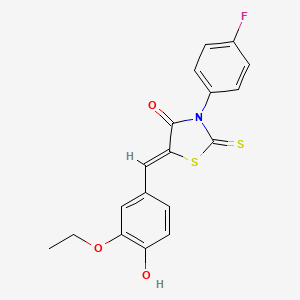![molecular formula C12H14N2O4S B12126494 2-({[(4-Acetamidophenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B12126494.png)
2-({[(4-Acetamidophenyl)carbamoyl]methyl}sulfanyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[(4-Acetamidophenyl)carbamoyl]methyl}sulfanyl)acetic acid is an organic compound characterized by the presence of an acetamidophenyl group, a carbamoyl group, and a sulfanylacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(4-Acetamidophenyl)carbamoyl]methyl}sulfanyl)acetic acid typically involves the reaction of 4-acetamidophenyl isocyanate with a suitable thiol and acetic acid derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-({[(4-Acetamidophenyl)carbamoyl]methyl}sulfanyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The acetamidophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the acetamidophenyl group.
Wissenschaftliche Forschungsanwendungen
2-({[(4-Acetamidophenyl)carbamoyl]methyl}sulfanyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-({[(4-Acetamidophenyl)carbamoyl]methyl}sulfanyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(4-Acetamidophenyl)carbamoyl]benzoic acid
- 2-[(4-Acetamidophenyl)carbamoyl]cyclohexanecarboxylic acid
- 2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]acetic acid
Uniqueness
2-({[(4-Acetamidophenyl)carbamoyl]methyl}sulfanyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H14N2O4S |
|---|---|
Molekulargewicht |
282.32 g/mol |
IUPAC-Name |
2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanylacetic acid |
InChI |
InChI=1S/C12H14N2O4S/c1-8(15)13-9-2-4-10(5-3-9)14-11(16)6-19-7-12(17)18/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16)(H,17,18) |
InChI-Schlüssel |
RJIHBDCKQACZQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![13,14-Dimethyl-8-{[2-(morpholin-4-yl)ethyl]amino}-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one](/img/structure/B12126414.png)
![(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12126415.png)

![2-(2-chlorophenoxy)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12126438.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide](/img/structure/B12126445.png)
![2-(2,5-dimethylphenoxy)-N-[6-(methylsulfonyl)benzothiazol-2-yl]acetamide](/img/structure/B12126450.png)

![4-chloro-2-methylphenyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B12126463.png)
![N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methoxybenzamide](/img/structure/B12126472.png)
![Phenol, 2-[3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-](/img/structure/B12126473.png)

![6-chloro-N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12126478.png)
![2,4-Thiazolidinedione, 3,3'-[(1,4-phenylene)bis(methylene)]bis[5-[(3-methylphenyl)amino]-](/img/structure/B12126479.png)
![2-[(Methoxyacetyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B12126495.png)
